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The Progestin-Primed Ovarian Stimulation (PPOS) protocol has emerged as a valuable
strategy in assisted reproductive technology (ART), offering an effective alternative to
traditional GnRH agonist and antagonist protocols for preventing premature luteinizing
hormone (LH) surges during controlled ovarian stimulation. Within the PPOS framework, the
choice of progestin is a critical determinant of clinical outcomes. This guide provides a detailed
comparison of two commonly used progestins: dydrogesterone (DYG) and
medroxyprogesterone acetate (MPA), supported by experimental data and detailed
methodologies.

Performance Comparison: Dydrogesterone vs.
Medroxyprogesterone Acetate

Clinical studies have demonstrated that both dydrogesterone and medroxyprogesterone
acetate are effective in preventing premature LH surges in PPOS protocols.[1][2][3][4] A
systematic review of studies published between 2018 and 2024, involving 1,172 patients, found
no significant differences in the incidence of premature LH surges between the two progestins.
[1] While both agents are considered safe and effective, some studies suggest that
dydrogesterone may offer a more physiologic hormonal profile and potentially reduce the
required gonadotropin dosage.[1][2][3][4][5]
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Quantitative Data Summary

The following tables summarize the key quantitative outcomes from comparative studies of
dydrogesterone and medroxyprogesterone acetate in PPOS protocols.

Table 1: Ovarian Stimulation and Laboratory Outcomes
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Medroxyproge
Outcome Dydrogesteron L
sterone P-value Citation
Measure e (DYG)
Acetate (MPA)
Number of
Oocytes
Retrieved
Normal Ovarian
10.8+£6.3 11.1+5.8 P=0.33 [6]
Reserve
Polycystic
Ovarian
16.1+£6.5 15.1+£10.0 P =0.342
Syndrome
(PCOS)
Poor Ovarian Comparable to Comparable to 6]
Response (POR) MPA DYG
Fertilization Rate
56.9% 55.5% P=0.26 [5]
(%)
Viable Embryo
Rate per Oocyte 37.4% 35.6% P=0.16 [6]
Retrieved (%)
Total
Gonadotropin
(hMG) Dose (1U)
) Slightly lower Slightly higher
Normal Ovarian
than MPA (not than DYG (not -
Reserve o o
significant) significant)
Polycystic
Ovarian
1710.7 £+ 431.6 1891.3 + 402.2 P <0.001
Syndrome
(PCOS)
Poor Ovarian
2728.6 £ 873.9 2715.7 £ 926.3 P=0.91 [6]

Response (POR)
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Duration of

Stimulation

(days)

10.0+x2.7

9.8+27

P =0.60

[6]

Table 2: Clinical Pregnancy Outcomes (First Embryo Transfer Cycle)

Medroxyproge

Outcome Dydrogesteron sterone L
P-value Citation

Measure e (DYG) Group Acetate (MPA)

Group
Biochemical
Pregnancy Rate 42.4% 34.5% P=0.32 [6]
(%)
Clinical
Pregnancy Rate 36.4% 31.0% P=0.49 [6]
(%)
Miscarriage Rate

12.5% 29.6% P=0.14 [6]

(%)
Live Birth Rate
per FET cycle 43.5% 47.7% P =0.383

(%)

Experimental Protocols

The following section details the typical methodologies employed in clinical studies comparing

dydrogesterone and medroxyprogesterone acetate in PPOS protocols.

Patient Population

Studies have included women with normal ovarian reserve, polycystic ovarian syndrome

(PCOS), and poor ovarian response (POR).[6] Inclusion criteria typically involve age limits

(e.g., <45 years) and specific diagnostic criteria for the respective patient populations.

Ovarian Stimulation Protocol
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Initiation: Controlled ovarian hyperstimulation (COH) is initiated on the second or third day of
the menstrual cycle.[6]

Progestin Administration:

o Dydrogesterone (DYG) Group: Oral dydrogesterone is administered daily, with dosages
typically ranging from 20 mg to 40 mg.[6][7]

o Medroxyprogesterone Acetate (MPA) Group: Oral medroxyprogesterone acetate is
administered daily, with dosages typically ranging from 6 mg to 10 mg.[6]

Gonadotropin Administration: Human menopausal gonadotropin (hMG) is administered
concurrently with the progestin at a starting dose of 150 to 300 IU/day, depending on the
patient's age, BMI, anti-Mullerian hormone (AMH) levels, and antral follicle count (AFC).[6]
The dose is adjusted based on follicular development.

Monitoring: Follicular growth is monitored via vaginal ultrasound and serum hormone
analysis (LH, E2, P) every 3-5 days.[6]

Triggering of Ovulation: When at least three dominant follicles reach a diameter of 18-20
mm, a bolus of hCG or a GnRH agonist is administered to trigger final oocyte maturation.

Oocyte Retrieval: Oocytes are retrieved via transvaginal ultrasound-guided aspiration 35.5-
37.5 hours after the trigger.

Embryo Culture and Transfer: Retrieved oocytes are fertilized (IVF or ICSI), and the resulting
embryos are cultured. Due to the effects of progestins on the endometrium, a "freeze-all"
strategy is typically employed, with embryos being cryopreserved for transfer in a
subsequent cycle.
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Figure 1: Generalized experimental workflow for PPOS protocols.
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Signaling Pathways

Both dydrogesterone and medroxyprogesterone acetate exert their primary effect by
suppressing the hypothalamic-pituitary-gonadal (HPG) axis, thereby preventing the premature
surge of LH that can lead to premature ovulation. This is achieved through their action on
progesterone receptors in the hypothalamus.

Progestins inhibit the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the
hypothalamus.[8][9] This, in turn, reduces the secretion of gonadotropins, namely LH and
Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland. While both DYG and MPA
effectively suppress the LH surge, some evidence suggests that dydrogesterone has a weaker
pituitary suppression effect compared to medroxyprogesterone acetate.[1][2][3] This may
account for the observation of lower gonadotropin requirements in some studies with
dydrogesterone.[1][2][4][5]

Dydrogesterone is a selective progestin, meaning it binds with high affinity to progesterone
receptors while having minimal affinity for androgen, estrogen, glucocorticoid, and
mineralocorticoid receptors.[10] Medroxyprogesterone acetate, while primarily a progestin, may
exhibit some off-target effects.

Figure 2: Signaling pathway of progestins in suppressing the LH surge.

Conclusion

Both dydrogesterone and medroxyprogesterone acetate are effective and safe options for
preventing premature LH surges in PPOS protocols.[1][3][4] The choice between the two may
depend on specific patient characteristics and clinical considerations. Dydrogesterone appears
to offer a comparable, and in some patient populations like PCOS, a potentially more efficient
ovarian stimulation profile with a lower required dose of gonadotropins. [cite: ]| However, clinical
outcomes such as live birth rates are largely similar between the two progestins. Further large-
scale randomized controlled trials are warranted to definitively establish the superiority of one
agent over the other in various patient populations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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